(R)-1-phenylethan-1-amine (3R,5S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate
Description
The compound "(R)-1-phenylethan-1-amine (3R,5S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate" is a chiral ester derivative combining (R)-1-phenylethan-1-amine with a complex quinoline-dihydroxyheptenoyl moiety. Its structure features:
Properties
IUPAC Name |
7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid;1-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO4.C8H11N/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;1-7(9)8-5-3-2-4-6-8/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);2-7H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJUCTSWJKMGJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptane acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the fluorophenyl group: This step involves a nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the phenyl ring.
Cyclopropyl group addition: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a metal catalyst.
Formation of the heptane chain: This involves a series of carbon-carbon bond-forming reactions, such as aldol condensations and Michael additions.
Final functionalization: The dihydroxy and carboxylic acid groups are introduced through selective oxidation and hydrolysis reactions.
Industrial Production Methods
In an industrial setting, the production of (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptane acid would involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yielding reactions, minimizing the number of steps, and employing efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptane acid: undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form diketones or carboxylic acids.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of nitro or sulfonyl derivatives.
Scientific Research Applications
(3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptane acid: has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptane acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
Quinoline Derivatives
- Target Compound vs. (R)-7-bromo-6-methoxy-N4-(1-phenylethyl)quinoline-3,4-diamine: The target’s 4-fluorophenyl and dihydroxyheptenoyl groups may enhance solubility and target binding compared to the bromo/methoxy-substituted quinoline in , which is a precursor for BRD4-targeted PET probes . The cyclopropyl group in the target could improve metabolic stability by reducing oxidative degradation .
Heterocyclic Sulfonamides
- 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: This pyridine-sulfonamide derivative demonstrated antitumor activity (IC₅₀ = 4.2–8.9 μM against HepG2 and MCF-7 cells) . The target compound’s quinoline moiety may offer similar bioactivity, but its diol groups could modulate pharmacokinetics (e.g., reduced plasma protein binding).
Nitroanilines and Catalysts
- (R)-4-Nitro-N-(1-phenylethyl)aniline :
- Guanidine Organocatalysts: Guanidines derived from (R)-1-phenylethan-1-amine achieved 60–85% enantiomeric excess in α-amination reactions . The target compound’s stereochemistry could similarly enable chiral recognition in catalysis or drug delivery.
Pharmacological Potential
- Anticancer Activity: Quinoline derivatives (e.g., and ) and tyrphostin-like molecules () suggest the target compound may inhibit kinases or DNA-binding proteins .
Biological Activity
(R)-1-phenylethan-1-amine, also known as phenethylamine, is a compound that has gained attention due to its diverse biological activities. The specific derivative, (3R,5S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate, is of particular interest in pharmacological research. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula:
- Molecular Weight: 352.40 g/mol
- IUPAC Name: (R)-1-phenylethan-1-amine (3R,5S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate
Biological Activity Overview
The biological activity of this compound has been evaluated in various contexts, including its effects on cellular processes and potential therapeutic applications. Key areas of investigation include:
1. Anticancer Activity
Recent studies have reported that derivatives of phenethylamine exhibit significant anticancer properties. For instance, compounds synthesized with this core structure have shown nanomolar potency against various cancer cell lines. In one study, treatment with a specific bimetallic complex involving (R)-1-phenylethan-1-amine led to apoptosis in HCT116 cancer cells, with significant increases in late apoptotic/necrotic cells observed at 48 hours post-treatment .
2. β-Adrenergic Activity
Research indicates that compounds related to (R)-1-phenylethan-1-amine can act as agonists for β-adrenoceptors. A study assessing β3 receptor activity showed that these compounds could stimulate cAMP accumulation in CHO cells expressing β3 receptors, indicating their potential role in modulating metabolic processes .
3. Inhibition of Plasmepsins
The compound has also been investigated for its inhibitory effects on plasmepsins, which are aspartic proteases crucial for the survival of Plasmodium falciparum, the causative agent of malaria. Inhibition of these enzymes can disrupt the parasite's life cycle and is a promising strategy for antimalarial drug development .
Detailed Research Findings
Case Study 1: Anticancer Potential
In a study published in 2024, researchers synthesized several derivatives of (R)-1-phenylethan-1-amine and tested their efficacy against various cancer cell lines. The most potent compound exhibited a dissociation constant lower than 40 nM and significantly induced apoptosis in treated cells .
Case Study 2: Antimalarial Efficacy
Another study focused on the antimalarial properties of compounds derived from phenethylamine. The results indicated that specific modifications to the phenethylamine structure enhanced its inhibitory activity against plasmepsins, suggesting a pathway for developing new antimalarial agents .
Q & A
Q. What are the key challenges in synthesizing this compound, and what methodologies are recommended for its preparation?
The synthesis involves stereochemical control at multiple centers (3R,5S,E configuration) and the incorporation of a quinoline scaffold. A stepwise approach is recommended:
- Quinoline core synthesis : Use palladium-catalyzed cross-coupling to introduce the 4-(4-fluorophenyl) group, as seen in analogous fluorophenyl-substituted heterocycles .
- Stereoselective hydroxylation : Enzymatic or chiral auxiliary-mediated methods can ensure 3R,5S diastereoselectivity, similar to strategies for related dihydroxyheptenoates .
- Final coupling : Employ Mitsunobu or Steglich esterification to attach the (R)-1-phenylethan-1-amine moiety while preserving stereochemistry .
Q. How can the stereochemical integrity of this compound be validated experimentally?
Use a combination of:
- Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to resolve enantiomers .
- NMR spectroscopy : Analyze coupling constants (e.g., ) to confirm E-configuration of the hept-6-enoate double bond and NOESY correlations for spatial proximity of hydroxyl groups .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable, as demonstrated for structurally related fluorophenyl-quinoline derivatives .
Q. What are the critical stability concerns for this compound under standard laboratory conditions?
- Hydrolytic degradation : The ester linkage and heptenoate double bond are susceptible to hydrolysis and oxidation. Store under inert gas (N/Ar) at −20°C in anhydrous DMSO or ethanol .
- Photostability : The quinoline moiety may degrade under UV light; use amber vials and minimize light exposure during handling .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Pharmacokinetic profiling : Measure plasma protein binding and metabolic stability using liver microsomes to identify rapid clearance or metabolite interference .
- Tissue distribution studies : Use radiolabeled analogs (e.g., C at the cyclopropyl group) to assess penetration into target tissues .
- Species-specific metabolism : Compare CYP450 isoform activity across species (e.g., human vs. rodent) to explain divergent efficacy .
Q. What computational strategies are effective for predicting the compound’s binding affinity to quinoline-targeted receptors?
- Molecular docking : Use AutoDock Vina with receptor structures from the PDB (e.g., 4LDE for quinoline-binding proteins) to map interactions with the fluorophenyl and dihydroxy groups .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate conformational stability of the E-heptenoate chain .
- Free energy calculations : Apply MM-PBSA/GBSA to quantify binding energy contributions from hydrophobic (cyclopropyl) and hydrogen-bonding (hydroxyl) moieties .
Q. How does the stereochemistry at 3R,5S impact the compound’s mechanism of action?
- Enantioselective assays : Compare IC values of 3R,5S vs. 3S,5R isomers in enzyme inhibition studies (e.g., kinase assays) .
- Pharmacophore modeling : Identify if the 3R,5S configuration aligns with key hydrogen-bond acceptors/donors in target active sites .
- Crystal structures : Co-crystallize the compound with its target to visualize stereospecific binding interactions, as done for related fluorophenyl-quinoline inhibitors .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?
- DoE (Design of Experiments) : Use a fractional factorial design to vary substituents (e.g., cyclopropyl vs. methyl groups) and measure effects on potency/logP .
- Parallel synthesis : Generate a 24-member library with systematic modifications to the quinoline 2-position and amine moiety .
- QSAR modeling : Train a model with descriptors like polar surface area and Hammett constants to predict bioactivity trends .
Methodological Notes
- Contradictory data mitigation : Cross-validate HPLC purity assays with H NMR integration (<2% impurities) and LC-MS to detect degradation products .
- Stereochemical synthesis : For scale-up, replace chiral auxiliaries with asymmetric catalysis (e.g., Jacobsen epoxidation for dihydroxy groups) to reduce cost .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
